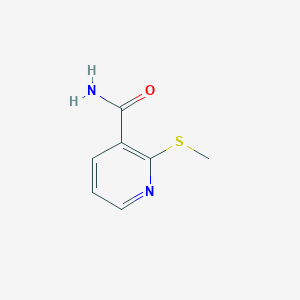

2-(Methylthio)nicotinamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2OS/c1-11-7-5(6(8)10)3-2-4-9-7/h2-4H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYXNHSKBIZKFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379092 | |

| Record name | 2-(methylthio)nicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-28-1 | |

| Record name | 2-(Methylthio)-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(methylthio)nicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methylthio Nicotinamide and Analogues

General Synthetic Strategies for the 2-(Methylthio)nicotinamide Scaffold

The foundational approach to synthesizing the this compound scaffold predominantly relies on the formation of an amide bond from a carboxylic acid precursor. The key starting material for this process is 2-(methylthio)nicotinic acid nih.govchemspider.com. This compound provides the essential pyridine (B92270) ring already functionalized with a methylthio group at the 2-position and a carboxylic acid at the 3-position.

The primary synthetic transformation involves the conversion of the carboxylic acid group into a carboxamide. This is typically achieved by reacting 2-(methylthio)nicotinic acid, or an activated form of it, with ammonia (B1221849) or an ammonia equivalent. The robustness of the pyridine ring and the methylthio group allows for a variety of standard amidation conditions to be employed, forming the stable this compound core structure.

Synthetic Routes to Diverse N-Substituted this compound Derivatives

The creation of diverse derivatives, particularly those with substitutions on the amide nitrogen, is crucial for exploring the chemical space and potential applications of this compound class. This is accomplished through several key synthetic operations.

Coupling Reactions for Amide Bond Formation

The most direct method for generating N-substituted derivatives is the coupling of 2-(methylthio)nicotinic acid with a primary or secondary amine. This reaction is seldom spontaneous and requires specific methodologies to activate the carboxylic acid.

Two principal strategies are employed:

Direct Amide Coupling with Activating Reagents: The carboxylic acid is treated with a coupling reagent to form a highly reactive intermediate in situ, which is then readily attacked by the amine. Common activating agents include carbodiimides like N,N′-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3′-dimethylaminopropyl)-carbodiimide (EDC), as well as phosphonium (B103445) or uronium salts such as (benzotriazol-1-yloxy)-tris(dimethylamino)-phosphonium hexafluorophosphate (B91526) (BOP) and HATU nih.gov. These reagents are widely used in peptide synthesis and are effective for creating a broad range of amide derivatives under relatively mild conditions.

Conversion to an Acyl Halide: A more traditional and highly effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride. Reagents such as oxalyl chloride or thionyl chloride are used for this transformation. The resulting 2-(methylthio)nicotinoyl chloride is then reacted with the desired amine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct, to yield the final N-substituted amide mdpi.com.

Below is an interactive table summarizing common coupling reagents used for this purpose.

| Reagent Class | Specific Reagent | Full Name |

| Carbodiimides | DCC | N,N′-Dicyclohexylcarbodiimide |

| EDC | 1-Ethyl-3-(3′-dimethylaminopropyl)-carbodiimide | |

| Uronium/Aminium | HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate |

| Phosphonium | BOP | (Benzotriazol-1-yloxy)-tris(dimethylamino)-phosphonium hexafluorophosphate |

| Acid Halide Forming | Oxalyl Chloride | (COCl)₂ |

| Thionyl Chloride | SOCl₂ |

Pyridine Ring Functionalization Strategies

Introducing additional substituents onto the pyridine ring enhances molecular diversity. However, direct C-H functionalization of the pyridine core can be challenging due to the ring's electron-deficient nature rsc.org. Strategies to overcome this often involve:

Synthesis from Pre-functionalized Precursors: Building the nicotinamide (B372718) scaffold from acyclic precursors that already contain the desired substituents.

Cross-Coupling Reactions: Utilizing pre-existing functional groups on the pyridine ring, such as halides, as handles for metal-catalyzed cross-coupling reactions. For instance, a bromo-substituted this compound could undergo a Suzuki coupling reaction with a boronic acid to introduce a new carbon-carbon bond, a strategy demonstrated in the synthesis of other complex nicotinamide derivatives orientjchem.org.

Derivatization of the Methylthio Moiety

The methylthio group (-SCH₃) itself is a site for chemical modification. A common derivatization is oxidation, which can convert the sulfide (B99878) into a sulfoxide (B87167) or a sulfone. These transformations can alter the electronic and steric properties of the molecule. Furthermore, these oxidized methylthio groups, particularly the methanesulfonyl (sulfone) and methanesulfinyl (sulfoxide) moieties, can act as leaving groups. Studies on related compounds have shown that these groups can be displaced by nucleophiles like glutathione, indicating a potential pathway for further functionalization at the 2-position of the pyridine ring nih.gov.

Stereoselective Synthesis Approaches for Chiral Analogs

The synthesis of single-enantiomer or diastereomerically pure analogs is often necessary when chirality is a feature of the target molecule. For this compound derivatives, stereoselectivity can be achieved by:

Coupling 2-(methylthio)nicotinic acid with a chiral amine or a chiral alcohol (to form an ester, which is then converted to an amide).

Applying stereoselective reactions to other parts of the molecule.

A well-established precedent for achieving high stereoselectivity in the synthesis of related nicotinamide structures is found in the preparation of nicotinamide riboside (NAR) . The key step in this process is the Vorbrüggen glycosylation, where a silylated nicotinamide is coupled with a protected ribofuranose nih.govresearchgate.net. The use of a catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) directs the reaction to produce almost exclusively the β-anomer of the resulting nucleoside mdpi.comresearchgate.net. This principle of using a chiral substrate and carefully controlled reaction conditions to direct the stereochemical outcome is a cornerstone of asymmetric synthesis and is applicable to the generation of chiral this compound analogs.

Green Chemistry Principles in the Synthesis of this compound Derivatives

Modern synthetic chemistry emphasizes the importance of sustainability. The principles of green chemistry are being increasingly applied to the synthesis of nicotinamide derivatives, focusing on reducing waste, avoiding hazardous reagents, and improving energy efficiency.

Key green approaches include:

Biocatalysis: The use of enzymes as catalysts offers significant advantages, including high selectivity and mild reaction conditions nih.gov. Lipases, such as Novozym® 435 from Candida antarctica, have been successfully used to catalyze the amidation of nicotinic acid esters to produce nicotinamide derivatives with high yields rsc.orgresearchgate.net.

Continuous-Flow Microreactors: Moving from traditional batch synthesis to continuous-flow systems can dramatically improve efficiency. These systems allow for precise control over reaction parameters, leading to shorter reaction times, increased product yields, and safer handling of reactive intermediates nih.gov.

Use of Greener Solvents: Replacing conventional volatile organic compounds with more environmentally benign alternatives is a core tenet of green chemistry. Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources, are being explored as effective and sustainable reaction media for processes like amide coupling unibe.ch.

This table summarizes key green chemistry strategies applicable to the synthesis of this compound derivatives.

| Green Chemistry Principle | Application/Method | Advantages |

| Biocatalysis | Enzymatic amide bond formation (e.g., using Lipase) | High selectivity, mild conditions, reduced byproducts. nih.gov |

| Process Intensification | Continuous-flow microreactors | Shorter reaction times, higher yields, improved safety. rsc.org |

| Sustainable Solvents | Use of solvents like 2-MeTHF | Reduced environmental impact, derived from renewable sources. unibe.ch |

Molecular Design and Computational Studies of 2 Methylthio Nicotinamide Analogs

Theoretical Frameworks in Structure-Based Drug Design for Nicotinamide (B372718) Derivatives

Structure-based drug design (SBDD) for nicotinamide derivatives, including analogs of 2-(Methylthio)nicotinamide, is fundamentally reliant on the three-dimensional structure of the target protein. This approach aims to design molecules that can bind to the target with high affinity and selectivity, thereby modulating its biological function. The process typically begins with the identification of a biological target, such as an enzyme or receptor, implicated in a disease process. nih.gov

Once the target is identified, its three-dimensional structure is determined, usually through experimental techniques like X-ray crystallography or NMR spectroscopy. This structural information provides a detailed map of the binding site, including its shape, size, and the distribution of key amino acid residues. Computational tools are then employed to design or screen for molecules that can fit snugly into this binding pocket and form favorable interactions.

A key theoretical framework within SBDD is the "lock-and-key" model, which posits that a ligand must have a complementary shape to the binding site of the protein. nih.gov A more refined concept is the "induced-fit" model, which acknowledges the flexibility of both the protein and the ligand, suggesting that they can undergo conformational changes upon binding to achieve optimal interaction. nih.gov For nicotinamide derivatives, understanding the specific interactions they form with their targets, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, is crucial for designing effective analogs. orientjchem.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org For this compound analogs, QSAR studies can provide valuable insights into which molecular properties are critical for their desired pharmacological effect.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. These properties are quantified using molecular descriptors, which can be categorized as constitutional, topological, geometrical, and electronic, among others. aimspress.com

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with known biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity. aimspress.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using various statistical parameters and validation techniques.

For nicotinamide derivatives, QSAR studies have been employed to understand the structural requirements for various biological activities, including their potential as enzyme inhibitors. researchgate.net For instance, a QSAR model might reveal that the lipophilicity and the electronic properties of substituents on the pyridine (B92270) ring are key determinants of inhibitory potency.

Table 1: Example of Descriptors Used in QSAR Studies of Nicotinamide Analogs

| Descriptor Class | Example Descriptors | Potential Influence on Activity |

| Constitutional | Molecular Weight, Number of Rings | Size and steric constraints for binding |

| Topological | Kier & Hall indices, Balaban index | Molecular shape and branching |

| Electronic | Dipole Moment, HOMO/LUMO energies | Reactivity and electrostatic interactions |

| Hydrophobic | LogP | Membrane permeability and hydrophobic interactions |

This information can then be used to predict the activity of new, unsynthesized analogs of this compound, thereby prioritizing the most promising candidates for synthesis and experimental testing.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This technique is instrumental in understanding the binding mode of this compound analogs at a molecular level and in identifying key interactions that contribute to their binding affinity.

The docking process involves two main components: a search algorithm that generates a large number of possible binding poses of the ligand within the protein's active site, and a scoring function that estimates the binding affinity for each pose. The pose with the best score is then considered the most likely binding mode.

Molecular docking simulations can provide an estimation of the binding affinity, often expressed as a binding energy or a docking score. mdpi.com Lower binding energy values typically indicate a more stable protein-ligand complex and, consequently, a higher binding affinity. By docking a series of this compound analogs into the active site of a target protein, it is possible to rank them based on their predicted binding affinities.

Table 2: Hypothetical Docking Scores of this compound Analogs Against a Target Protein

| Analog | Docking Score (kcal/mol) | Predicted Affinity |

| This compound | -7.5 | High |

| Analog A (with electron-donating group) | -8.2 | Higher |

| Analog B (with bulky substituent) | -6.1 | Lower |

| Analog C (with H-bond donor) | -8.5 | Highest |

These predictions can guide the selection of analogs for synthesis and biological evaluation, focusing on those with the most favorable predicted binding energies.

Beyond predicting binding affinities, molecular docking provides a detailed picture of the interactions between the ligand and the protein. For this compound analogs, this includes identifying specific amino acid residues that form hydrogen bonds, hydrophobic contacts, or other types of interactions with the ligand.

For example, the nicotinamide moiety might form hydrogen bonds with polar residues in the binding pocket, while the methylthio group could engage in hydrophobic interactions. Visualizing these interactions helps in understanding the structural basis of binding and provides a rationale for designing modifications to improve affinity and selectivity. For instance, introducing a functional group that can form an additional hydrogen bond with a specific residue in the active site could lead to a significant increase in potency. uobaghdad.edu.iq

Molecular modeling can also be used to predict how multiple ligands or a ligand and a cofactor might interact synergistically within a protein's binding site. In the context of enzymes that utilize cofactors like NAD+, understanding how this compound analogs interact in the presence of the cofactor is crucial. Docking studies can help predict whether the analog binds in a manner that is complementary to the cofactor, potentially leading to enhanced inhibitory effects. This information is vital for designing inhibitors that target specific states of the enzyme.

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net For this compound and its analogs, DFT calculations can provide valuable insights into their intrinsic molecular properties and reactivity, which are not directly accessible through classical molecular mechanics methods like docking.

DFT calculations can be used to determine a variety of electronic properties, such as:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This can help in predicting sites of interaction with the target protein. chemrxiv.org

Atomic Charges: DFT can calculate the partial charges on each atom in the molecule, providing a more detailed understanding of the charge distribution and its influence on intermolecular interactions.

Table 3: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Implication |

| HOMO Energy | -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | -1.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Indicates moderate reactivity |

By calculating these properties for a series of this compound analogs, it is possible to establish relationships between their electronic structure and their biological activity. For example, a correlation might be found between the LUMO energy and the inhibitory potency, suggesting that the ability of the molecule to accept electrons is important for its mechanism of action. These insights can then be used to design new analogs with optimized electronic properties for improved therapeutic efficacy. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound and its analogs are critical determinants of their biological activity. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the potential energy surface of these molecules, identifying stable conformers and understanding their dynamic behavior. These studies provide insights into the spatial arrangement of atoms and the rotational freedom around key single bonds, which govern the molecule's shape and how it interacts with biological targets.

Detailed computational studies on the precise conformational landscape of this compound are not extensively documented in publicly available literature. However, significant insights can be drawn from theoretical studies on closely related analogs, such as 2-(methylthio)nicotinic acid. Research employing Density Functional Theory (DFT) provides a robust framework for understanding the conformational preferences of such molecules.

A notable study on 2-(methylthio)nicotinic acid utilized the DFT B3LYP method with the 6-311G(d,p) basis set to investigate its possible conformations. researchgate.net The primary sources of conformational isomerism in this molecule, and by extension in this compound, are the rotation around the C2-S bond (connecting the pyridine ring and the sulfur atom) and the C3-C(O) bond (connecting the pyridine ring and the carbonyl group of the amide).

The orientation of the methylthio group relative to the pyridine ring is a key factor. The methyl group can be oriented in different positions relative to the ring, leading to various conformers. Similarly, the amide group at the 3-position has rotational freedom, allowing it to adopt different spatial arrangements.

Computational analyses of 2-(methylthio)nicotinic acid have identified several stable conformers. The relative energies and dipole moments of these conformers were calculated to determine their stability. In the case of 2-(methylthio)nicotinic acid, the most stable conformer was identified and designated as C1. researchgate.net The stability of different conformers is influenced by a combination of steric and electronic effects, including the potential for intramolecular hydrogen bonding.

The findings from the study on 2-(methylthio)nicotinic acid can be extrapolated to predict the conformational behavior of this compound. The substitution of the hydroxyl group of the carboxylic acid with an amino group in the amide is expected to influence the conformational preferences around the C3-C(O) bond due to different steric and electronic properties, as well as altered hydrogen bonding capabilities. However, the rotational barrier around the C2-S bond is likely to be comparable between the two molecules.

Molecular dynamics simulations, while not specifically reported for this compound in isolation, are instrumental in studying the dynamic behavior of nicotinamide derivatives in various environments, such as in solution or when bound to a protein. These simulations can reveal how the molecule flexes and changes its conformation over time, providing a more realistic picture of its behavior under physiological conditions. Such studies on related nicotinamide-containing molecules have been crucial in understanding their interaction with biological targets.

The following table presents the calculated energies and dipole moments for the different conformations of the closely related analog, 2-(methylthio)nicotinic acid, as determined by DFT calculations. researchgate.net This data provides a valuable reference for understanding the likely energetic landscape of this compound's conformers.

| Conformer | Energy (hartree) | ΔE (kcal/mol) | Dipole Moment (debye) |

|---|---|---|---|

| C1 | -874.51617395 | 0.00 | 2.10 |

| C2 | -874.51532759 | 0.53 | 3.05 |

| C3 | -874.51478231 | 0.87 | 4.91 |

| C4 | -874.51421711 | 1.23 | 4.53 |

| C5 | -874.51352495 | 1.66 | 1.44 |

| C6 | -874.51261311 | 2.23 | 2.49 |

| C7 | -874.51230111 | 2.43 | 4.32 |

| C8 | -874.51173231 | 2.79 | 4.01 |

Biological Activities and Pharmacological Profiles of 2 Methylthio Nicotinamide Derivatives

Modulation of Key Biological Pathways and Targets

Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) Biosynthesis and Recycling Pathways

There is no available scientific literature detailing the role of 2-(Methylthio)nicotinamide in the biosynthesis or recycling of Nicotinamide Adenine Dinucleotide (NAD+). Research on NAD+ metabolism primarily focuses on precursors like nicotinamide (NAM), nicotinic acid (NA), nicotinamide riboside (NR), and nicotinamide mononucleotide (NMN) nih.govnih.gov. These compounds are central to the de novo, Preiss-Handler, and salvage pathways that maintain cellular NAD+ pools nih.govnih.gov. The salvage pathway, which recycles nicotinamide produced by NAD+-consuming enzymes, is a critical route for NAD+ homeostasis nih.gov. However, no studies have specifically investigated whether this compound can serve as a substrate or modulator for the enzymes involved in these pathways.

NAD+-Dependent Enzyme Regulation (e.g., Sirtuins, Poly-ADP-ribose Polymerases (PARPs), SARM1)

Specific studies on the regulatory effects of This compound on NAD+-dependent enzymes such as sirtuins, poly-ADP-ribose polymerases (PARPs), and Sterile Alpha and TIR Motif Containing 1 (SARM1) are absent from the current scientific literature.

Sirtuins: Nicotinamide is a known inhibitor of sirtuins, a class of NAD+-dependent deacetylases, through a feedback inhibition mechanism nih.govplos.org. The activity of sirtuins is crucial in regulating cellular processes like aging, metabolism, and stress resistance nih.gov. However, it has not been determined if the methylthio- substitution in this compound alters this inhibitory activity or confers any other regulatory function on sirtuins.

PARPs: Nicotinamide also acts as an inhibitor of PARP-1, an enzyme involved in DNA repair and cell death nih.govresearchgate.net. By inhibiting PARP-1, nicotinamide can prevent the depletion of NAD+ and ATP under conditions of significant DNA damage nih.gov. There is no information on whether This compound shares this PARP-inhibitory property.

SARM1: SARM1 is an NAD+ hydrolase whose activation is a key event in axon degeneration. Its activity is regulated by the ratio of NMN to NAD+ nih.govnih.gov. While various molecules are being investigated as SARM1 inhibitors to prevent neurodegeneration biorxiv.orggoogle.com, there are no reports on the effect of This compound on SARM1 activity.

Cellular Signaling Pathways

There is no documented evidence regarding the modulation of any specific cellular signaling pathways by This compound . NAD+ itself is a critical signaling molecule that influences a multitude of pathways beyond its metabolic role, including those involved in inflammation and cellular stress responses nih.govresearchgate.net. For instance, the overexpression of Nicotinamide N-methyltransferase (NNMT), an enzyme that methylates nicotinamide, has been shown to reduce NAD+ levels and activate the STAT3 signaling pathway nih.gov. However, the impact of This compound on these or any other signaling cascades remains uninvestigated.

Gene Expression Modulation

The effect of This compound on gene expression has not been reported in the scientific literature. Nicotinamide, in excess, has been shown to cause epigenetic changes, including global DNA hypomethylation and alterations in the expression of genes such as those for DNA methyltransferase 1 and p53 in fetal rats nih.gov. This highlights the potential for nicotinamide derivatives to influence gene expression. However, no such studies have been conducted with This compound .

Specific Enzyme Inhibition and Activation Studies

Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulation

There is no evidence to suggest that This compound acts as a positive allosteric modulator of Nicotinamide Phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway nih.govnih.gov. The discovery and development of small-molecule NAMPT positive allosteric modulators (N-PAMs) is an active area of research aimed at enhancing NAD+ biosynthesis nih.govnih.gov. These modulators bind to an allosteric site on the enzyme, increasing its catalytic activity nih.gov. While various compounds have been identified as NAMPT activators or inhibitors targetmol.comresearchgate.net, This compound is not among them.

Cyclooxygenase-2 (COX-2) Inhibition

Derivatives of nicotinic acid, the parent structure of this compound, have been investigated as inhibitors of cyclooxygenase (COX) enzymes. nih.govwikipedia.org These enzymes are responsible for producing prostaglandins, which are key mediators of inflammation. wikipedia.orgnih.gov The COX enzyme has two main isoforms, COX-1 and COX-2. wikipedia.orgscbt.com While COX-1 is involved in protecting the stomach lining, COX-2 is primarily induced during inflammation. wikipedia.orgscbt.com Consequently, selective inhibition of COX-2 is a key strategy for developing anti-inflammatory agents with a reduced risk of gastrointestinal side effects compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). scbt.comnih.gov

Research into novel series of nicotinate derivatives has demonstrated their potential as highly potent and selective COX-2 inhibitors. nih.govresearchgate.net In one study, synthesized compounds derived from nicotinic acid showed strong COX-2 inhibitory activity, with some candidates proving to be equipotent to the well-known COX-2 inhibitor, celecoxib. nih.govresearchgate.net Molecular docking studies have helped to rationalize these findings, showing that these derivatives can establish favorable interactions within the active site of the COX-2 enzyme. nih.gov The modification of the carboxylate group in NSAIDs, a strategy applicable to the nicotinic acid structure, has been shown to convert non-selective inhibitors into potent and selective COX-2 inhibitors. nih.gov For instance, the creation of primary and secondary amides from indomethacin, an arylacetic acid NSAID, resulted in slow, tight-binding inhibitors of COX-2. nih.gov This suggests that the nicotinamide scaffold, present in this compound derivatives, is a promising base for designing selective COX-2 inhibitors. nih.govsmolecule.com

Table 1: COX-2 Inhibitory Activity of Selected Nicotinic Acid Derivatives

| Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound |

|---|---|---|---|

| Nicotinate Derivative 3b | - | - | Celecoxib |

| Nicotinate Derivative 3e | - | - | Celecoxib |

| Nicotinate Derivative 4c | equipotent to celecoxib | 1.8-1.9 fold higher than celecoxib | Celecoxib |

| Nicotinate Derivative 4f | equipotent to celecoxib | 1.8-1.9 fold higher than celecoxib | Celecoxib |

Data synthesized from studies on novel nicotinic acid derivatives demonstrating potent anti-inflammatory properties. nih.gov

Dihydropteroate Synthase (DHPS) Inhibition

Dihydropteroate synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway in bacteria. wikipedia.orgpatsnap.compatsnap.com This pathway is essential for the production of nucleotides, which are the building blocks of DNA and RNA. patsnap.com Since bacteria must synthesize their own folate while humans obtain it from their diet, DHPS is a highly selective target for antimicrobial agents. patsnap.compatsnap.com The most well-known inhibitors of DHPS are the sulfonamides, which act as competitive inhibitors by mimicking the natural substrate, para-aminobenzoic acid (pABA). patsnap.comnih.gov

The development of resistance to existing sulfonamide drugs has driven research into novel DHPS inhibitors. nih.govnih.gov In this context, heterocyclic structures, including those related to nicotinamide, have been explored. For example, a series of N-sulfonamide 2-pyridone derivatives were designed to act as dual inhibitors of both DHPS and dihydrofolate reductase (DHFR), another key enzyme in the folate pathway. nih.gov This dual-inhibition strategy aims to create more robust antimicrobial agents. Although direct studies on this compound as a DHPS inhibitor are limited, the general principle of incorporating sulfonamide moieties into heterocyclic rings like pyridine (B92270) is a recognized strategy for targeting this enzyme. nih.govnih.gov The goal is to develop new compounds that can overcome resistance mechanisms, which often involve mutations in the DHPS enzyme that reduce its affinity for sulfonamides. nih.gov

Investigations into Other Enzyme Targets (e.g., Fab I)

The search for new antimicrobials has led to the exploration of various bacterial enzyme targets beyond the folate pathway. One such promising target is enoyl-acyl carrier protein reductase (FabI), an essential enzyme in the type II fatty acid synthase (FAS-II) pathway of many bacteria. nih.govbiorxiv.org This pathway is responsible for producing fatty acids, which are vital for building bacterial cell membranes. nih.gov The inhibitor MUT056399, for instance, is a potent inhibitor of the FabI enzyme in both Staphylococcus aureus and Escherichia coli. nih.gov

The antibacterial spectrum of FabI inhibitors is consistent with their specific mechanism of action, showing activity against bacteria that rely on the FabI enzyme. nih.gov While direct evidence linking this compound derivatives to FabI inhibition is not yet established, the broader field of antimicrobial research involves screening diverse chemical libraries against such essential enzyme targets. The nicotinamide scaffold is a versatile starting point for the synthesis of new derivatives that could be evaluated against a range of bacterial enzymes, including FabI, in the ongoing effort to discover new classes of antibiotics. nih.gov

Therapeutic Potential in Disease Models

Antimicrobial Efficacy

Nicotinamide and its derivatives have demonstrated a wide spectrum of antimicrobial activities, including antibacterial and antifungal effects. nih.govresearchgate.net The versatility of the nicotinamide structure allows for chemical modifications to enhance its potency and spectrum of activity against various pathogens. researchgate.netresearchgate.net

Antibacterial Activity (e.g., against Gram-positive and Gram-negative bacteria)

Derivatives of nicotinamide have shown efficacy against both Gram-positive and Gram-negative bacteria. researchgate.netlatamjpharm.org Studies have evaluated these compounds against clinically significant pathogens such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). researchgate.netlatamjpharm.org

In one study, newly synthesized 3-chloro-2-oxo-azetidine-1-yl)nicotinamide derivatives were effective against a panel of bacteria including S. aureus, B. subtilis, E. coli, and P. aeruginosa. researchgate.net Another investigation into different nicotinamide derivatives identified compound ND4 as a promising inhibitor candidate against Enterococcus faecalis. researchgate.net Furthermore, research on nicotinic acid hydrazides revealed that certain compounds could inhibit the growth of P. aeruginosa and Klebsiella pneumoniae at low concentrations, while others were more effective against Gram-positive bacteria. nih.gov These findings underscore the potential of the nicotinamide scaffold in developing new antibacterial agents to combat a range of bacterial infections. nih.gov

Table 2: In Vitro Antibacterial Activity of Selected Nicotinamide Derivatives

| Compound Series | Bacterial Strain | Activity/Result |

|---|---|---|

| 3-chloro-2-oxo-azetidine-1-yl)nicotinamide derivatives | Staphylococcus aureus (Gram-positive) | Effective |

| Bacillus subtilis (Gram-positive) | Effective | |

| Escherichia coli (Gram-negative) | Effective | |

| Pseudomonas aeruginosa (Gram-negative) | Effective | |

| Nicotinic acid hydrazides (NC 3) | Pseudomonas aeruginosa (Gram-negative) | Growth inhibition at 0.016 mM |

| Klebsiella pneumoniae (Gram-negative) | Growth inhibition at 0.016 mM | |

| Nicotinic acid hydrazides (NC 5) | Gram-positive bacteria | Most effective at 0.03 mM |

Data compiled from studies on the antimicrobial effects of various nicotinamide-based compounds. researchgate.netnih.gov

Antifungal Activity (e.g., against Candida albicans, phytopathogenic fungi)

The antifungal properties of nicotinamide derivatives have been extensively studied, showing significant activity against human and plant pathogens. nih.gov Nicotinamide itself exhibits notable antifungal activity against Candida albicans, including strains that are resistant to fluconazole, a common antifungal medication. researchgate.netnih.gov It has also been shown to be effective against other Candida species and Cryptococcus neoformans. researchgate.netnih.gov

Specifically, the this compound scaffold has been used as a basis for developing potent antifungal agents. A study described the compound N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide as having moderate activity against the phytopathogenic fungi Rhizoctonia solani and Sclerotinia sclerotiorum. nih.gov Further research focusing on a series of nicotinamide derivatives identified a lead compound, 16g, as the most active against C. albicans, with a minimum inhibitory concentration (MIC) of 0.25 μg/mL. nih.govbohrium.com This compound also demonstrated potent activity against several fluconazole-resistant C. albicans strains. nih.gov In the agricultural sector, N-(thiophen-2-yl) nicotinamide derivatives have been designed and synthesized, with some showing excellent fungicidal activity against cucumber downy mildew (Pseudoperonospora cubensis), outperforming commercial fungicides in field trials. mdpi.com

Table 3: Antifungal Activity of Selected this compound and Related Derivatives

| Compound | Fungal Species | Activity (MIC or EC50) |

|---|---|---|

| N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide | Rhizoctonia solani | Moderate Activity |

| Sclerotinia sclerotiorum | Moderate Activity | |

| Compound 16g (a nicotinamide derivative) | Candida albicans SC5314 | 0.25 μg/mL |

| Fluconazole-resistant C. albicans (6 strains) | 0.125–1 μg/mL | |

| Compound 4a (N-(thiophen-2-yl) nicotinamide derivative) | Pseudoperonospora cubensis | EC50 = 4.69 mg/L |

| Compound 4f (N-(thiophen-2-yl) nicotinamide derivative) | Pseudoperonospora cubensis | EC50 = 1.96 mg/L |

Data sourced from studies on the fungicidal properties of nicotinamide derivatives. nih.govmdpi.com

Antiviral Activity (e.g., against Alphaviruses, Chikungunya virus)

Research into the antiviral properties of this compound derivatives, particularly against alphaviruses like the Chikungunya virus (CHIKV), is an emerging area of interest. While specific studies focusing solely on this compound are not extensively detailed in the available literature, the broader class of nicotinamide derivatives has been investigated for various therapeutic effects. The global health threat posed by alphaviruses, which are transmitted by mosquitoes and can cause debilitating arthritis and encephalitis, necessitates the development of effective antiviral therapies, as there are currently no licensed vaccines or specific treatments. mdpi.comnih.gov

The antiviral strategy against viruses like CHIKV often targets the viral RNA replication complex, which is essential for the virus's life cycle. mdpi.com This complex involves several non-structural proteins (nsP1-4) that perform critical functions, including the capping of viral RNA and protease activity. mdpi.com Researchers are actively screening for new inhibitors of CHIKV RNA replication using cell-based replicon reporter systems and developing screens for the essential protease activity of nsP2 to identify novel protease inhibitors. mdpi.com

While the direct action of this compound on these viral targets has not been explicitly elucidated, the structural motif of nicotinamide is a key component in various biologically active molecules. Further investigation is required to determine if this compound or its derivatives can inhibit viral entry, replication, or budding, which are common targets for antiviral drug development against alphaviruses. nih.gov

Anticancer and Antiproliferative Investigations

Nicotinamide derivatives have been the subject of extensive research in the field of oncology due to their potential to interfere with various aspects of cancer cell biology. These investigations have revealed that certain derivatives can induce programmed cell death, inhibit the uncontrolled growth of cancer cells, and exhibit selective toxicity towards malignant cells.

Induction of Apoptosis

The induction of apoptosis, or programmed cell death, is a key mechanism through which many anticancer agents exert their effects. A hallmark of cancer cells is their ability to evade this process, leading to their uncontrolled proliferation. mdpi.com Several nicotinamide derivatives have demonstrated the ability to trigger apoptosis in cancer cells.

For instance, one study found that a particular nicotinamide derivative significantly increased the percentage of cells in both early and late stages of apoptosis in HCT-116 cancer cells. mdpi.com The total apoptosis rate increased from 3.05% to 19.82%, a 6.5-fold increase compared to the control group. mdpi.com This pro-apoptotic activity was associated with a significant increase in the expression of caspase-8 (9.4-fold) and the pro-apoptotic protein Bax (9.2-fold), alongside a decrease in the expression of the anti-apoptotic protein Bcl-2 (3-fold). mdpi.com The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis. mdpi.com

Another nicotinamide derivative was also shown to induce apoptosis in HCT-116 cells, with a 4-fold increase in early apoptotic cells and a 6.5-fold increase in late apoptotic cells. nih.gov These findings underscore the potential of nicotinamide derivatives to eliminate cancer cells by activating their intrinsic cell death pathways.

Similarly, novel 2-methylthio dihydropyrimidines have been shown to induce apoptosis in human acute myeloid leukemia cell lines. One derivative, in particular, triggered apoptosis accompanied by the activation of caspases-8, -9, and -3. scilit.com The induction of apoptosis by these compounds suggests they may hold promise as therapeutic agents for hematological malignancies. scilit.com

Inhibition of Cell Proliferation and Cell Cycle Arrest (e.g., tubulin polymerization inhibition)

In addition to inducing apoptosis, nicotinamide derivatives have been found to inhibit the proliferation of cancer cells by arresting the cell cycle at various phases. The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a fundamental characteristic of cancer.

One nicotinamide derivative was observed to cause cell cycle arrest at the G0–G1 phase in HCT-116 cells. mdpi.com Another derivative induced cell cycle cessation at both the G2-M and G0-G1 phases in the same cell line. nih.gov By halting the cell cycle, these compounds prevent cancer cells from dividing and multiplying.

A key mechanism by which some anticancer agents inhibit cell proliferation is through the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton and play a crucial role in cell division by forming the mitotic spindle. nih.gov Inhibition of tubulin polymerization, the process by which microtubules are formed, can lead to mitotic arrest and subsequent cell death. nih.gov While direct evidence for this compound's effect on tubulin polymerization is not specified, other novel small molecules have been identified as inhibitors of this process, leading to mitotic catastrophe and cell death in various cancer cell lines. mdpi.com For example, a novel 2-aminoimidazoline derivative was shown to inhibit tubulin polymerization, causing cell death in eight different cancer cell lines. mdpi.com

Selective Cytotoxicity Profiles against Cancer Cell Lines

A crucial aspect of cancer therapy is the ability of a drug to selectively target cancer cells while minimizing damage to healthy cells. Several nicotinamide derivatives have demonstrated promising selective cytotoxicity against various cancer cell lines.

In one study, a newly synthesized nicotinamide derivative exhibited strong cytotoxicity against HCT-116 (colon cancer) and HepG2 (liver cancer) cell lines, with IC50 values of 5.4 µM and 7.1 µM, respectively. These values were comparable to the standard anticancer drug sorafenib. mdpi.com Another derivative showed potent activity against HepG-2 cells with an IC50 value of 9.80 μM, which was also comparable to sorafenib. nih.gov

The antiproliferative activity of newly synthesized pyridinethione and thienopyridine derivatives, which include nicotinamide structures, was evaluated against HCT-116, HepG-2, and MCF-7 (breast cancer) human cancer cells, as well as a healthy human cell line (BJ-1). Several of these compounds displayed interesting antitumor activity, particularly against hepatocellular and colon carcinoma cells, while showing low cytotoxicity against the non-tumor cell line, indicating a favorable safety profile. nih.gov

A series of nicotinamide-based diamides derivatives also showed moderate to good inhibition against three human lung cancer cell lines (NCI-H460, A549, and NCI-H1975). Notably, some of these compounds exhibited selective cytotoxicity for the A549 cell line. nih.gov

Table 1: Cytotoxic Activity of Selected Nicotinamide Derivatives against Various Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Nicotinamide Derivative 8 | HCT-116 | 5.4 | mdpi.com |

| HepG2 | 7.1 | mdpi.com | |

| Nicotinamide Derivative 10 | HCT-116 | 15.4 | nih.gov |

| HepG2 | 9.8 | nih.gov | |

| Nicotinamide Derivative 7 | HCT-116 | 15.7 | nih.gov |

| HepG2 | 15.5 | nih.gov | |

| Sorafenib (Reference) | HCT-116 | 9.30 | nih.gov |

Anti-inflammatory Effects and Immunomodulation

Chronic inflammation is a key factor in the development and progression of many diseases, including cancer and atherosclerosis. mdpi.com Nicotinamide and its derivatives have been shown to possess anti-inflammatory and immunomodulatory properties, suggesting their potential therapeutic application in inflammatory conditions.

Nicotinamide itself has been demonstrated to exhibit anti-inflammatory and antinociceptive activities in various experimental models. dartmouth.edu Studies have shown that nicotinamide can inhibit the production of a variety of pro-inflammatory agents, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), nitric oxide (NO), and prostaglandin E2 (PGE2), by activated macrophages. nih.gov

Modulation of Inflammatory Pathways

The anti-inflammatory effects of nicotinamide derivatives are often attributed to their ability to modulate key inflammatory signaling pathways. Inflammation and oxidative stress are closely linked, with reactive oxygen species (ROS) capable of triggering inflammatory responses through pathways like NF-κB. frontiersin.org

Certain nicotinamide derivatives have been shown to exert immunomodulatory effects in addition to their anticancer activities. For example, a nicotinamide derivative was found to cause a marked decrease in the level of TNF-α (92.37%) compared to a control. mdpi.com Another study reported that two nicotinamide derivatives reduced the levels of TNF-α by 81.6% and 84.5%, and IL-6 by 88.4% and 60.9%, respectively. nih.gov This suggests that these compounds can interfere with the production of key pro-inflammatory cytokines.

The modulation of these inflammatory pathways is a critical area of research, as it offers a potential avenue for the treatment of a wide range of inflammatory diseases. The ability of nicotinamide derivatives to influence these pathways highlights their potential as multi-target therapeutic agents.

Suppression of Pro-inflammatory Cytokine Release

Nicotinamide and its derivatives have demonstrated significant anti-inflammatory properties, primarily through the suppression of pro-inflammatory cytokine release. In various studies, nicotinamide has been shown to inhibit the production of key inflammatory mediators.

In an in vitro model using human whole blood stimulated with endotoxin, nicotinamide exhibited a dose-dependent inhibition of several pro-inflammatory cytokines. smolecule.com At a concentration of 40 mmol/L, the release of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) was reduced by over 95%, while Interleukin-8 (IL-8) levels were reduced by 85%. smolecule.com This potent anti-inflammatory effect highlights the therapeutic potential of nicotinamide derivatives in inflammatory conditions.

Another study investigating the effects of nicotinamide and its major metabolite, 1-methylnicotinamide (MNA), on activated macrophages found that nicotinamide at non-cytotoxic concentrations inhibited the production of TNF-α and IL-6. Interestingly, MNA did not show the same inhibitory effect on these cytokines, suggesting that the anti-inflammatory properties may be specific to certain derivatives.

Table 1: Effect of Nicotinamide on Pro-inflammatory Cytokine Release

| Cytokine | Cell/System | Stimulant | Nicotinamide Concentration | % Inhibition |

| IL-1β | Human Whole Blood | Endotoxin | 40 mmol/L | >95% |

| IL-6 | Human Whole Blood | Endotoxin | 40 mmol/L | >95% |

| TNF-α | Human Whole Blood | Endotoxin | 40 mmol/L | >95% |

| IL-8 | Human Whole Blood | Endotoxin | 40 mmol/L | 85% |

| TNF-α | Murine Macrophages | LPS | Dose-dependent | Significant |

| IL-6 | Murine Macrophages | LPS | Dose-dependent | Significant |

Neuroprotective Applications

The neuroprotective effects of nicotinamide derivatives have been explored in the context of various neurological insults and neurodegenerative diseases.

Therapeutic Implications in Neurodegenerative Disorders (e.g., Alzheimer's Disease, Parkinson's Disease, Huntington's Disease)

Alzheimer's Disease: Research suggests that nicotinamide may offer neuroprotective benefits in Alzheimer's disease by influencing pathways related to the accumulation of beta-amyloid and tau proteins, which are hallmarks of the disease. Studies in mouse models have indicated that dietary supplementation with nicotinamide can increase brain NAD+ levels, potentially reducing the production of beta-amyloid and a form of tau protein involved in tangle formation. Furthermore, a decrease in plasma levels of nicotinamide has been observed in individuals a couple of years before their conversion to Alzheimer's disease, suggesting a potential role as a biomarker. However, a recent clinical trial exploring high doses of nicotinamide in patients with early-stage Alzheimer's disease did not find a significant reduction in tau protein levels.

Parkinson's Disease: The potential neuroprotective role of nicotinamide in Parkinson's disease is linked to its ability to combat oxidative stress and neuroinflammation. In a mouse model of Parkinson's disease induced by MPTP, treatment with nicotinamide was found to reverse motor dysfunction and other pathological features. Some research has also pointed to the potential neurotoxicity of certain nicotinamide derivatives in the context of Parkinson's disease etiology, highlighting the need for further investigation into the specific effects of different derivatives.

Huntington's Disease: In an animal model of Huntington's disease induced by 3-nitropropionic acid, nicotinamide treatment demonstrated neuroprotective effects. It was shown to improve motor function and was associated with decreased markers of oxidative stress. Additionally, nicotinamide helped prevent neuronal death in the striatal region of the brain. A clinical trial is planned to assess the safety and efficacy of nicotinamide riboside, another NAD+ precursor, in patients with Huntington's disease.

Protection Against Ischemic and Traumatic Neuronal Injury

Nicotinamide and its derivatives have shown promise in protecting neurons from damage caused by ischemia and trauma.

Ischemic Injury: In models of cerebral ischemia-reperfusion injury, administration of nicotinamide has been shown to reduce brain infarction and improve neurological function. Studies suggest that nicotinamide's protective effects may be mediated through the restoration of metabolic homeostasis regulated by sirtuins.

Traumatic Injury: Following traumatic brain injury (TBI), nicotinamide treatment has been found to limit cortical injury and improve functional recovery. In animal models, sustained delivery of nicotinamide reduced the extent of cortical damage and decreased limb-use asymmetries. Further studies have shown that nicotinamide treatment can ameliorate several pathological events following brain injury by modulating signaling pathways involved in neuroinflammation and apoptosis. However, the therapeutic benefit can be dose-dependent and vary depending on the specific type of traumatic brain injury.

Role in Metabolic Disorders

The role of nicotinamide and its derivatives in metabolic disorders is complex, with both potential benefits and some concerns. Nicotinamide N-methyltransferase (NNMT) is an enzyme that plays a key role in nicotinamide metabolism, and its dysregulation has been linked to metabolic syndrome, including obesity and type 2 diabetes.

Inhibition of NNMT is being explored as a therapeutic strategy for metabolic disorders. NNMT knockdown has been shown to increase energy expenditure, reduce body weight and white adipose mass, and improve insulin sensitivity in animal models.

Conversely, some studies have suggested that nicotinamide overload could potentially play a role in the development of type 2 diabetes by inducing insulin resistance. High doses of nicotinamide have been shown to impair glucose tolerance in animal studies. In a streptozotocin-induced diabetes model in rats, nicotinamide treatment was able to prevent the onset of diabetes by inhibiting β-cell apoptosis and nitric oxide generation. These seemingly contradictory findings highlight the intricate role of nicotinamide metabolism in metabolic health and the need for further research to understand the effects of different derivatives and dosages.

Anti-aging and Geroprotective Research

The decline in cellular NAD+ levels is considered a hallmark of aging, and supplementation with NAD+ precursors like nicotinamide and its derivatives is being investigated as a strategy to counter age-related physiological decline. By replenishing NAD+ levels, these compounds may support the function of NAD+-dependent enzymes that are crucial for cellular health and longevity.

Research in yeast has been instrumental in understanding the role of nicotinamide and other NAD+ precursors in aging processes. These studies have helped to elucidate the metabolic pathways involved and how their modulation can impact lifespan.

Dermatological Research (excluding cosmetic/skincare product formulation)

Nicotinamide has a well-established role in dermatology for various therapeutic applications beyond cosmetics. Its anti-inflammatory properties are beneficial in treating conditions such as bullous pemphigoid and acne vulgaris.

In the context of atopic dermatitis, nicotinamide-containing moisturizers have been shown to be effective by improving the skin barrier function. It can increase the levels of ceramides and free fatty acids in the stratum corneum, thereby reducing transepidermal water loss.

Furthermore, oral nicotinamide has been shown to have a chemopreventive effect against nonmelanoma skin cancers. In a phase 3 clinical trial, administration of nicotinamide led to a significant reduction in the number of new nonmelanoma skin cancers and actinic keratoses in high-risk patients. This effect is thought to be due to nicotinamide's role in cellular energy metabolism and DNA repair.

Structure Activity Relationship Sar Studies and Lead Optimization

Identification of Essential Pharmacophores and Structural Requirements for Activity

At the heart of the biological activity of this compound class are the nicotinamide (B372718) core and the methylthio group at the 2-position of the pyridine (B92270) ring. The nicotinamide moiety, a derivative of vitamin B3, is a recognized pharmacophore in numerous biologically active compounds. mdpi.com The amide portion of the nicotinamide is crucial, as it often participates in key hydrogen bonding interactions with biological targets.

The pyridine ring itself serves as a critical scaffold, orienting the essential substituents in a specific spatial arrangement. The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, further contributing to ligand-receptor interactions. The 2-(methylthio) group is another key feature, influencing the electronic properties and conformation of the molecule. Structure-activity relationship (SAR) studies have shown that the presence and position of this group are often vital for potent activity. For instance, in a series of nicotinamide derivatives developed as antifungal agents, the 2-(methylthio)nicotinamide scaffold was identified as a hit compound with moderate activity, forming the basis for further optimization. mdpi.com

Impact of N-Substituent Variations on Biological Potency and Selectivity

Extensive research has been conducted on modifying the amide nitrogen (N-substituent) of the this compound scaffold, revealing its profound impact on biological potency and selectivity. The introduction of various aryl, heteroaryl, and aliphatic groups at this position has led to the discovery of compounds with significantly enhanced activities across different therapeutic areas.

For example, in the development of antifungal agents, the substitution of the amide nitrogen with different phenyl rings containing various substituents was a key strategy. The compound N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide was found to exhibit moderate antifungal activity against specific phytopathogenic fungi. mdpi.com This highlights the importance of the electronic and steric properties of the N-substituent in determining the antifungal spectrum and potency.

The following table summarizes the impact of selected N-substituent variations on the antifungal activity of this compound derivatives against C. albicans.

| Compound | N-Substituent | MIC (µg/mL) against C. albicans |

| Hit Compound 7 | Unspecified, but served as a basis for further synthesis | 16 |

| Derivative with N-(3-chloro-4-fluorophenyl) | 3-chloro-4-fluorophenyl | Inactive against C. albicans |

Data sourced from a study on nicotinamide derivatives as antifungal agents. mdpi.com

These findings underscore that even subtle changes to the N-substituent can drastically alter the biological activity profile, suggesting that this position is critical for interaction with the target enzyme or receptor.

Influence of Modifications on the Pyridine and Methylthio Moieties

Modifications to the pyridine ring and the 2-(methylthio) group have also been explored to understand their role in biological activity. Changes to the pyridine ring, such as the introduction of substituents, can alter the electronic distribution and steric profile of the molecule, thereby influencing its binding affinity and selectivity.

For instance, in a series of N-(thiophen-2-yl) nicotinamide derivatives designed as fungicides, substitutions on the pyridine ring were found to be critical for activity. A derivative with chloro substituents at both the 5th and 6th positions of the pyridine ring demonstrated significantly higher fungicidal activity. mdpi.com While this example does not include the 2-(methylthio) group, it illustrates the sensitivity of the nicotinamide scaffold to substitutions on the pyridine ring.

Alterations to the 2-methylthio group can also modulate activity. Replacing the methyl group with larger or more complex alkyl or aryl groups can impact the compound's lipophilicity and its fit within a binding pocket. For instance, in a study on thionicotinic acid derivatives, the replacement of the methyl group with a bulky adamantyl group in a related scaffold, 2-(1-adamantylthio)nicotinic acid, resulted in potent vasorelaxation activity. mdpi.com This suggests that the space-filling properties of the substituent at the 2-thio position are a key determinant of activity for certain biological targets.

Strategies for Enhancing Efficacy and Developing Drug-Like Properties

Several strategies have been employed to enhance the efficacy and improve the drug-like properties of this compound derivatives. A primary approach involves lead optimization through iterative chemical synthesis and biological testing, guided by SAR insights.

One common strategy is the application of bioisosteric replacement. This involves substituting a functional group with another group that has similar physical and chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For example, replacing the methylthio group with other thio-linked moieties or even different functional groups altogether could lead to improved interactions with the target.

Another key strategy is the optimization of physicochemical properties, such as solubility and membrane permeability. The N-substituents play a crucial role here. By carefully selecting substituents, it is possible to modulate the lipophilicity of the molecule to achieve a balance between target affinity and favorable pharmacokinetic properties. For instance, the introduction of polar groups can enhance solubility, while carefully chosen non-polar groups can improve membrane permeability.

Furthermore, computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are increasingly used to guide the design of more potent and selective analogs. These methods can help to predict the binding modes of compounds and identify key interactions with the target, thereby rationalizing the observed SAR and informing the design of new derivatives with improved properties. nih.gov

Preclinical Investigations of 2 Methylthio Nicotinamide Derivatives

In Vitro Cellular Assays and Cell-Free Systems

The preclinical evaluation of 2-(methylthio)nicotinamide derivatives and related nicotinamide (B372718) analogs frequently begins with in vitro studies to determine their biological activity and mechanism of action at the cellular and molecular level. These investigations utilize a range of cellular assays and, increasingly, cell-free systems to isolate and study specific enzymatic reactions.

In the context of oncology, novel nicotinamide derivatives have been synthesized and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. mdpi.com In a series of cellular assays, the anti-proliferative activities of these compounds were tested against human cancer cell lines, such as HCT-116 (colon cancer) and HepG2 (liver cancer). mdpi.com The half-maximal inhibitory concentration (IC₅₀), a measure of a compound's potency, was determined for each derivative. One particularly active compound, referred to as compound 8 , demonstrated strong cytotoxicity against both HCT-116 and HepG2 cell lines, with results comparable to the established drug Sorafenib. mdpi.com To confirm the molecular target, the compounds were also tested in a cell-free enzymatic assay for their ability to directly inhibit VEGFR-2. mdpi.com Compound 8 was also found to be the most potent VEGFR-2 inhibitor among the tested derivatives. mdpi.com

| Compound | HCT-116 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | VEGFR-2 Inhibition IC₅₀ (nM) |

|---|---|---|---|

| Compound 8 | 5.4 | 7.1 | 77.02 |

| Sorafenib (Reference) | 9.30 | 7.40 | 53.65 |

In the field of agriculture, other nicotinamide derivatives have been investigated for their potential as fungicides. nih.gov These compounds were designed as inhibitors of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain of fungi. nih.gov Preliminary in vitro screening of their fungicidal activity was conducted against various phytopathogenic fungi, including Botrytis cinerea. nih.gov An SDH enzymatic inhibition assay using porcine SDH revealed that some derivatives had significant inhibitory activity. nih.gov For instance, compound 4b showed an IC₅₀ value of 3.18 µM, indicating a level of enzymatic inhibition similar to that of the commercial fungicide Boscalid. nih.gov

Cell-free systems have also been instrumental in elucidating the mechanism of action for certain nicotinamide derivatives. medchemexpress.cn These systems, which contain cellular machinery without intact cells, allow for the direct study of metabolic pathways. Research on thiophenyl derivatives of nicotinamide showed that they are metabolized by enzymes in the NAD salvage pathway, specifically NAMPT and NMNAT1. medchemexpress.cn In a cell-free system, it was demonstrated that these enzymes convert the parent compound into an unnatural adenine (B156593) dinucleotide (AD) derivative. medchemexpress.cn This newly formed AD analog was subsequently identified as an inhibitor of the enzyme IMPDH, clarifying the compound's mode of action. medchemexpress.cn

In Vivo Animal Model Studies

Following promising in vitro results, candidate compounds are advanced to in vivo studies using animal models to assess their efficacy, mechanism of action, and pharmacodynamic properties in a complex biological system. nih.gov

The therapeutic potential of nicotinamide derivatives has been evaluated in various disease-specific animal models. In agricultural science, N-(thiophen-2-yl) nicotinamide derivatives were tested for their ability to control plant diseases. mdpi.com The in vivo efficacy of these compounds against cucumber downy mildew (Pseudoperonospora cubensis) was assessed in greenhouse experiments. mdpi.com The results showed that several compounds had significant fungicidal activity, with compounds 4a and 4f exhibiting excellent potency, measured by their half-maximal effective concentration (EC₅₀). mdpi.com The efficacy of compound 4f was further confirmed in a field trial, where its 10% EC formulation displayed superior control efficacy compared to the commercial fungicides Flumorph and Mancozeb. mdpi.com

| Compound | EC₅₀ (mg/L) |

|---|---|

| Compound 4a | 4.69 |

| Compound 4f | 1.96 |

| Diflumetorim (Reference) | 21.44 |

| Flumorph (Reference) | 7.55 |

While not derivatives of this compound, studies on nicotinamide itself in animal models of human diseases illustrate the methodologies for efficacy evaluation. In mouse models of preeclampsia, dietary nicotinamide was shown to improve the maternal condition, prolong pregnancies, and prevent fetal growth restriction. nih.gov In a rat model of Huntington's disease induced by 3-nitropropionic acid, treatment with nicotinamide improved motor function and reduced neuronal death. nih.gov Furthermore, in a mouse model of melanoma, intraperitoneal administration of nicotinamide significantly delayed tumor growth and improved survival. nih.govnih.gov

In vivo studies are crucial for confirming that the mechanism of action observed in vitro is responsible for the therapeutic effects seen in a whole organism. For the anticancer nicotinamide derivatives that inhibit VEGFR-2, their in vivo mechanism would involve the suppression of tumor angiogenesis. mdpi.com Similarly, the fungicidal activity of SDH-inhibiting nicotinamide derivatives in plant models is a direct result of disrupting the mitochondrial respiratory chain in the target fungi. nih.gov

A particularly interesting mechanism was elucidated for a class of nicotinamide analogs that act as turnover inhibitors of Nicotinamide N-methyl transferase (NNMT). nih.gov In this process, the nicotinamide analog (the substrate) is biotransformed by the NNMT enzyme. nih.gov The resulting methylated product is a highly potent inhibitor of NNMT itself. nih.gov This mechanism combines the cell permeability of the initial substrate with the high potency of the charged product, leading to efficient inhibition of the enzyme in vivo. nih.gov Studies involving thiophenyl derivatives of nicotinamide have shown that their activity in mouse xenograft models of peripheral nerve sheath cancer is dependent on their metabolic conversion by the NAD salvage pathway enzymes NAMPT and NMNAT1 into IMPDH inhibitors. medchemexpress.cn This confirms that the mechanism identified in cell-free systems is operative and essential for efficacy in a living animal. medchemexpress.cn

Pharmacodynamic (PD) assessments are performed to understand the dose- and time-related effects of a drug on the body, including measuring its effect on the intended biological target. For nicotinamide and its derivatives, a key pharmacodynamic marker is the concentration of nicotinamide adenine dinucleotide (NAD) in tissues, as nicotinamide is a precursor to NAD. nih.govnih.gov

In a study using mice, the administration of nicotinamide was shown to elevate tumor NAD concentrations. nih.gov Following administration, tumor NAD levels increased by factors of 1.5 to 1.8, with maximal concentrations observed after 3 to 6 hours and remaining elevated for up to 16 hours. nih.gov This measurement of target engagement—the increase in the downstream metabolite NAD—is a critical component of a pharmacodynamic assessment. It demonstrates that the compound not only reaches its target tissue but also produces the expected biochemical effect. Such studies help to establish a relationship between the compound's concentration and its biological effect, which is essential for understanding its activity in vivo. nih.gov

Conclusion and Future Research Directions

Synthesis of Current Research Achievements for 2-(Methylthio)nicotinamide Derivatives

Research into nicotinamide (B372718) derivatives has revealed a wide spectrum of biological activities, including antifungal, anti-inflammatory, antibacterial, and enzyme-inhibiting properties. nih.govnih.govnih.gov While studies focusing exclusively on this compound are limited, research on analogous structures provides significant insights.

The primary achievements have been in the area of antifungal activity. Notably, a derivative, N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide, demonstrated moderate efficacy against the phytopathogenic fungi Rhizoctonia solani and Sclerotinia sclerotiorum. nih.gov This finding highlights the potential of the this compound core in the development of agricultural fungicides. The broader class of nicotinamides has been successfully developed into commercial fungicides like boscalid, which function by inhibiting succinate (B1194679) dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain. nih.gov

In a different therapeutic context, studies on 2-(1-adamantylthio)nicotinamide, a structurally related analog, have shown both vasorelaxant and antioxidant properties. mdpi.com The vasorelaxation was found to be dose-dependent and elicited by partial nitric oxide (NO) production from endothelial cells. mdpi.com This points to a potential, albeit indirect, role for 2-thio substituted nicotinamides in cardiovascular research.

These findings, summarized below, form the foundation of our current understanding and underscore the bioactive potential of introducing a methylthio group at the 2-position of the nicotinamide scaffold.

| Compound | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide | Antifungal | Moderate activity against phytopathogenic fungi Rhizoctonia solani and Sclerotinia sclerotiorum. | nih.gov |

| 2-(1-adamantylthio)nicotinamide | Vasorelaxant | Exhibited a maximal vasorelaxation (Rmax) of 77.7% in a dose-dependent manner. | mdpi.com |

| 2-(1-adamantylthio)nicotinamide | Antioxidant | Displayed weak radical scavenging activity in a DPPH assay. | mdpi.com |

Identification of Unaddressed Research Questions and Critical Gaps

Despite the promising preliminary data from related compounds, research on this compound is still in its infancy. Several critical gaps and unaddressed questions must be resolved to understand its full potential.

Limited Scope of Biological Screening: The biological activity of this compound itself has not been systematically evaluated. Its efficacy against a broad panel of human and plant fungal pathogens, various bacterial strains, and cancer cell lines remains unknown.

Mechanism of Action: For the observed antifungal and vasorelaxant activities in its analogs, the precise molecular mechanisms are not fully elucidated. It is unclear if the antifungal effect is due to SDH inhibition, as seen with other nicotinamides, or another mode of action such as cell wall disruption. nih.govnih.gov The specific receptors or pathways involved in the vasorelaxant effects are also yet to be identified.

Structure-Activity Relationship (SAR): A comprehensive SAR study of the this compound scaffold is lacking. Key questions remain regarding how modifications to the methylthio group (e.g., oxidation of the sulfur, variation of the alkyl substituent) or substitutions on the pyridine (B92270) ring and amide moiety would impact biological activity.

Pharmacokinetic Profile: There is no available data on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Understanding its metabolic stability, particularly the potential for oxidation of the methylthio group, is crucial for any therapeutic development.

Mammalian Cell Effects: Beyond initial cytotoxicity screenings, the broader effects of these compounds on mammalian cells and systems have not been investigated. Exploring their potential as inhibitors of enzymes like Nicotinamide N-methyltransferase (NNMT) or sirtuins, which are known targets of other nicotinamide analogs, could reveal new therapeutic avenues. nih.govtargetmol.com

Translational Potential and Opportunities for Novel Therapeutic Development

The existing research provides a springboard for translational opportunities in two primary areas: agriculture and medicine.

Agrochemicals: The demonstrated activity of a this compound derivative against plant pathogens suggests a clear path for development as a novel fungicide. nih.gov Future research could optimize this scaffold to create compounds with a broader spectrum of activity, improved potency, and favorable environmental profiles. Given the constant need for new fungicides to combat resistance, this represents a significant commercial and agricultural opportunity. mdpi.com

Human Therapeutics:

Antifungal Agents: The success of nicotinamide derivatives against human pathogens like Candida albicans suggests that this compound could be a lead compound for new treatments, especially for drug-resistant fungal infections. nih.gov

Cardiovascular Drugs: The vasorelaxant properties of the 2-(1-adamantylthio)nicotinamide analog, while needing further confirmation and mechanistic study, open the door to potential applications in treating hypertension or other cardiovascular conditions. mdpi.com

Enzyme Inhibitors: Nicotinamide itself is a known inhibitor of enzymes such as SIRT1 and PARP-1. targetmol.com The introduction of the methylthio group could modulate this activity and confer selectivity for specific enzyme isoforms. This could be leveraged to develop drugs for metabolic diseases or cancer, where enzymes like NNMT are implicated. nih.gov

Prospects for Rational Design of Next-Generation Nicotinamide Analogs

Future research should employ rational design principles to build upon the this compound scaffold and develop next-generation analogs with enhanced properties.

Scaffold Hopping and Bioisosteric Replacement: Based on the structures of known successful nicotinamide-based drugs like boscalid, rational modifications can be planned. nih.gov The methylthio group can be replaced with other bioisosteres to probe the effects on activity and pharmacokinetics. Similarly, the nicotinamide core can be altered while maintaining key binding interactions.

Mechanism-Based Design: Once the molecular targets are identified (e.g., SDH, NNMT), computational tools like molecular docking can be used to design new analogs that fit more effectively into the enzyme's active site. nih.gov For instance, if SDH is the target, derivatives could be designed to form specific hydrogen bonds or hydrophobic interactions with key residues in the enzyme's binding pocket.

Fragment-Based Linking: A systematic approach could involve covalently linking fragments of known substrates or inhibitors to generate novel bisubstrate-like compounds. nih.gov This strategy has been effective in developing potent inhibitors for methyltransferases and could be applied to targets of this compound.

Improving Drug-Like Properties: Efforts should focus on optimizing the physicochemical properties of new analogs to ensure they have good cell permeability, metabolic stability, and bioavailability for the intended application, whether it be topical for dermatological use or oral for systemic diseases.

Q & A

Q. How can researchers ensure compliance with open science principles when publishing data on this compound?

Retrosynthesis Analysis